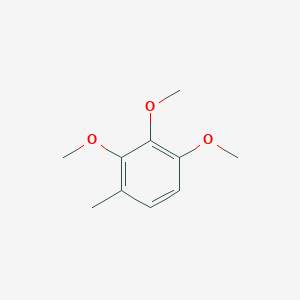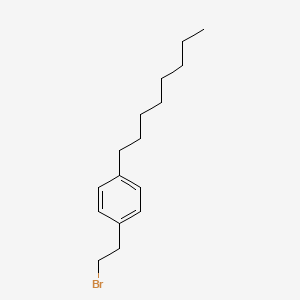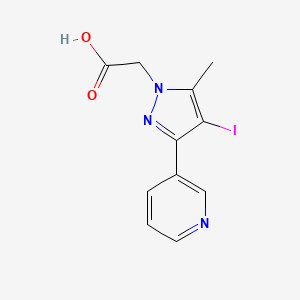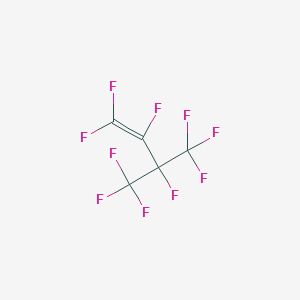
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound with the molecular formula C5H2F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene typically involves the fluorination of suitable precursors. One common method is the reaction of 1,1,2,3,4,4,4-Heptafluorobut-1-ene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure the safety of the operators and the purity of the final product. The use of continuous flow reactors is common in industrial settings to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Perfluorinated ketones or acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with other halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved often include nucleophilic substitution and addition reactions, where the fluorine atoms play a crucial role in stabilizing the transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
1,1,2,3,4,4,4-Heptafluoro-3-(trifluoromethyl)but-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. Its high degree of fluorination makes it particularly stable and resistant to degradation, making it valuable in applications requiring long-term stability and reactivity.
Eigenschaften
CAS-Nummer |
21581-82-8 |
|---|---|
Molekularformel |
C5F10 |
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
1,1,2,3,4,4,4-heptafluoro-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,4(10,11)12)5(13,14)15 |
InChI-Schlüssel |
CPAQQPJFMVGXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


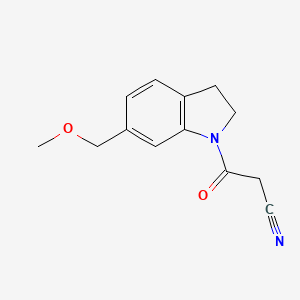
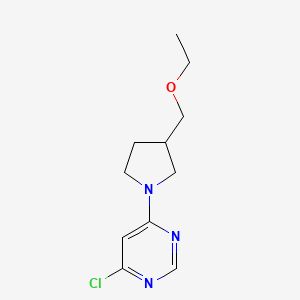
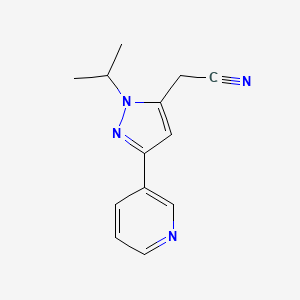
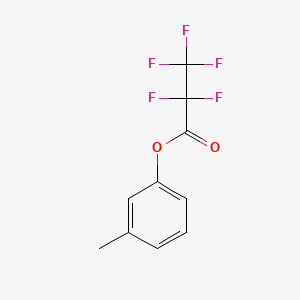
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)



